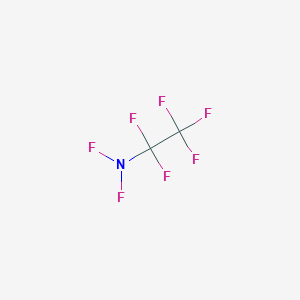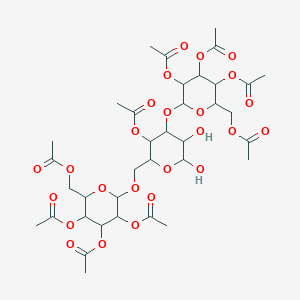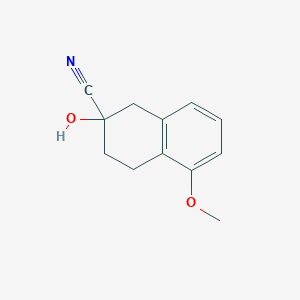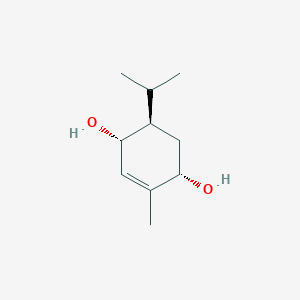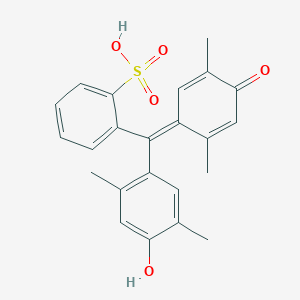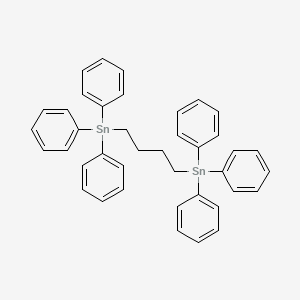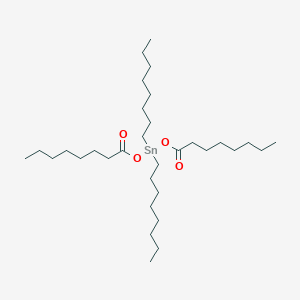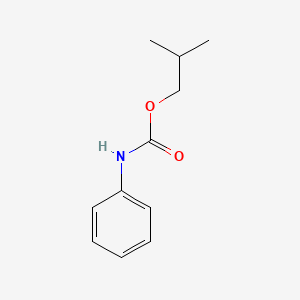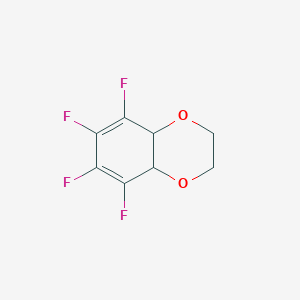
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin is a fluorinated organic compound with a unique structure that includes a benzodioxin ring system
Preparation Methods
The synthesis of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin typically involves the fluorination of a precursor compound. One common method is the reaction of a suitable benzodioxin derivative with a fluorinating agent under controlled conditions. Industrial production methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding fluorinated products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s reactivity and binding affinity in various chemical and biological processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
5,6,7,8-Tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxin can be compared with other fluorinated benzodioxin derivatives, such as:
2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid: Another fluorinated compound with different functional groups and applications.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Used in organic semiconductors and has distinct electronic properties.
The uniqueness of this compound lies in its specific fluorination pattern and the resulting chemical and physical properties, which make it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H6F4O2 |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-2,3,4a,8a-tetrahydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6F4O2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h7-8H,1-2H2 |
InChI Key |
ZRTLWQJXJPMYCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C(O1)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


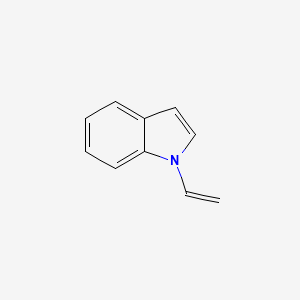
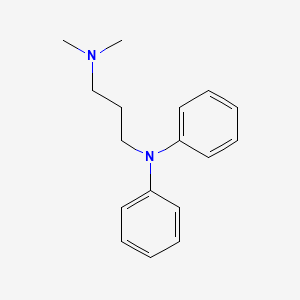
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
